Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
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Description
Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate is a chemical compound with the CAS Number: 2580179-31-1 . It has a molecular weight of 392.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13IN2O3S/c1-12(2,3)18-9(16)5-15-6-14-10-7(11(15)17)4-8(13)19-10/h4,6H,5H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 392.22 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available sources .Scientific Research Applications
Pyrimidine Derivatives in Medicine and Biology
- Pyrimidine derivatives have shown potential in medicinal chemistry, particularly as ligands for the histamine H4 receptor. These compounds, including variants of tert-butyl pyrimidine, exhibit anti-inflammatory and antinociceptive activities, potentially useful in pain management (Altenbach et al., 2008).
- The chemical structure and synthesis of various pyrimidine derivatives, including those with tert-butyl groups, have been explored for their potential applications in drug discovery and development (Kanno et al., 1991).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis and interaction of pyrimidine derivatives with other chemical compounds, exploring their potential use in creating new molecules with specific properties (Zinchenko et al., 2018).
- The synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile using tert-butyl derivatives has been investigated, highlighting the importance of these compounds in chemical reactions and synthesis processes (Jin Dong-yuan, 2010).
Biological Interactions and Potential Therapeutic Uses
- Thieno[2,3-d]pyrimidin-4-yl hydrazones, including those with tert-butyl groups, have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), which could have implications in cancer therapy (Horiuchi et al., 2009).
- The interaction of tert-butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones with Bovine Serum Albumin (BSA) has been studied, providing insights into the biological interactions of these compounds (Sun Shaofa, 2010).
Advanced Chemical Synthesis Techniques
- Innovative synthesis methods involving tert-butyl derivatives of pyrimidines have been developed, showcasing advanced techniques in organic synthesis (Gütschow & Powers, 2001).
- Research into the redox properties and antibacterial activity of compounds containing tert-butyl phenol fragments linked to heterocycles, including pyrimidines, offers potential in the development of new antibacterial agents (Koshelev et al., 2020).
Properties
IUPAC Name |
tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O3S/c1-12(2,3)18-9(16)5-15-6-14-10-7(11(15)17)4-8(13)19-10/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBFAIWOWROIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(S2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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